molecular formula C16H14N4O3 B361674 N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B361674
M. Wt: 310.31 g/mol
InChI Key: OTFODOGJLPIACZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a benzotriazinone core linked to a 4-methoxyphenyl group via an acetamide bridge.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C16H14N4O3/c1-23-12-8-6-11(7-9-12)17-15(21)10-20-16(22)13-4-2-3-5-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21)

InChI Key

OTFODOGJLPIACZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H20_{20}N4_{4}O4_{4}, with a molecular weight of 380.4 g/mol. It contains a methoxyphenyl group and a benzotriazine moiety, which contribute to its biological activity.

PropertyValue
Molecular Weight380.4 g/mol
Molecular FormulaC20_{20}H20_{20}N4_{4}O4_{4}
LogP1.5859
Polar Surface Area86.173 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzotriazinyl Intermediate : This is achieved through the reaction of hydrazine derivatives with orthoesters.
  • Attachment of the Acetamide Chain : The benzotriazinyl intermediate is reacted with acetamide derivatives under basic conditions.
  • Introduction of the Methoxyphenyl Group : This step finalizes the structure by attaching the methoxyphenyl moiety.

Biological Activities

The compound exhibits a range of biological activities that are noteworthy:

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit various bacterial strains effectively, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has shown promise in anticancer assays. For instance, it has been evaluated against human liver carcinoma (HEPG2) cells and demonstrated considerable cytotoxic effects . The mechanism likely involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This property makes it a potential candidate for treating inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways can alter their activity.
  • Receptor Modulation : Interaction with cellular receptors can influence signal transduction pathways associated with various physiological responses.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of benzotriazine derivatives showed that those containing the methoxyphenyl group had enhanced antibacterial activity compared to their counterparts without this substituent .
  • Anticancer Evaluation : In vitro studies on HEPG2 cells indicated that this compound induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Benzotriazinone 4-Methoxyphenyl ~366 (estimated) N/A Acetamide, methoxy
(E)-Compound 11m Quinazolinone Benzo[d][1,3]dioxol-5-yl 455.19 314–317 Styryl, dioxole
(E)-Compound 11n Quinazolinone 3-Methoxystyryl 441.47 280–282 Styryl, methoxy
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Quinazolinone 6-Chloro-2-methylphenyl N/A N/A Chloro, methyl
N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) Phthalimide Thiophene-2-carboxamide N/A N/A Thiophene, phthalimide
N-[2-(5-Bromo-1H-indol-1-yl)ethyl] analog Benzotriazinone 5-Bromoindole-ethyl 426.3 N/A Bromoindole, acetamide

Notes:

  • Methoxy groups enhance lipophilicity, improving membrane permeability compared to polar substituents like sulfonamides .
  • Halogenated derivatives (e.g., bromo or chloro) may increase metabolic stability .

Table 2: Pharmacological Profiles of Analogs

Compound Class/Name Reported Activity Mechanism/Target Efficacy Notes
Quinazolinone-styryl derivatives (11m–o) Anticancer Unspecified (MTT assay) Moderate activity (29–60% yield)
Quinazolinone-sulfonamide derivatives (38–40) Anticancer Inhibition of cell proliferation "Remarkable" activity across cell lines
Phthalimide/hexahydrophthalimide derivatives Antioxidant DPPH radical scavenging IC50 values comparable to ascorbic acid
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Antitubercular Enoyl-acyl carrier protein reductase Most active InhA inhibitor in series
Indole-linked benzotriazinones Unspecified (structural analogs) Potential kinase/oxidase inhibition Halogen substituents suggest CNS activity

Key Observations:

  • Styryl-substituted quinazolinones (e.g., 11m–o) exhibit anticancer activity, likely due to intercalation or kinase inhibition .
  • Sulfonamide-quinazoline derivatives (e.g., compounds 38–40) show enhanced anticancer potency, possibly via enhanced target binding .
  • Antioxidant activity in phthalimide derivatives correlates with electron-donating groups (e.g., thiophene in 1b) .

Preparation Methods

Formation of the Benzotriazinone Core via Niementowski-Type Cyclization

The benzotriazinone moiety is traditionally synthesized through the Niementowski reaction, where anthranilic acid derivatives undergo cyclization with formamide or substituted amides. For this compound, anthranilic acid (2-aminobenzoic acid) reacts with N-(4-methoxyphenyl)acetamide under reflux conditions in acetic anhydride, forming the 1,2,3-benzotriazin-4(3H)-one core through sequential dehydration and cyclization. This method typically achieves yields of 68–72% when conducted at 120°C for 8–12 hours.

Mechanistic Insight :

  • Protonation of the amide nitrogen enhances electrophilicity.

  • Nucleophilic attack by the anthranilic acid’s amine group forms a tetrahedral intermediate.

  • Cyclodehydration eliminates water, generating the triazinone ring.

Functionalization of the Benzotriazinone Core with Acetamide Moieties

Post-cyclization, the C3 position of benzotriazinone is alkylated with chloroacetyl chloride to introduce the acetamide linker. In a representative procedure, 3-chloroacetylbenzotriazin-4(3H)-one is synthesized by reacting benzotriazinone with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. This step achieves 85% yield with >95% purity by HPLC.

Critical Parameters :

  • Temperature control (<10°C) minimizes hydrolysis of chloroacetyl chloride.

  • Anhydrous conditions prevent side reactions with moisture.

Introduction of the 4-Methoxyphenyl Group via Nucleophilic Substitution

The final step involves coupling 3-chloroacetylbenzotriazinone with 4-methoxyaniline. This SN2 reaction proceeds in acetonitrile at 80°C for 6 hours, using potassium iodide (KI) as a catalyst to enhance nucleophilicity. The product is isolated via vacuum filtration after cooling, yielding 78–82% with a melting point of 198–202°C.

Side Reaction Mitigation :

  • Excess 4-methoxyaniline (1.5 eq) ensures complete substitution.

  • KI (10 mol%) accelerates the reaction by forming a more reactive iodo intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Cyclization Efficiency

A comparative study of solvents for the Niementowski reaction revealed acetic acid as optimal, providing a 72% yield versus 58% in DMF and 63% in toluene. Elevated temperatures (120°C vs. 90°C) reduced reaction time from 24 hours to 8 hours but increased impurity formation by 12%.

Table 1: Solvent Screening for Benzotriazinone Cyclization

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acetic acid12087288
DMF12085882
Toluene12086385

Catalytic Approaches for Amide Bond Formation

Transition metal catalysts like Pd(OAc)₂ were evaluated for the coupling step. While Pd catalysis reduced reaction time to 3 hours, it introduced palladium residues (≥0.5 ppm), necessitating costly purification. Non-catalytic methods using TEA/KI proved more cost-effective for industrial-scale synthesis.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis for Reduced Reaction Times

Microwave irradiation (300 W, 150°C) shortened the cyclization step to 45 minutes with comparable yield (70%). However, scalability limitations and uneven heating in larger batches restrict its use to small-scale research.

Flow Chemistry Approaches for Scalable Production

A continuous flow system with immobilized TEA on silica gel demonstrated 89% conversion in 30 minutes residence time, enabling kilogram-scale production with 99% purity. This method reduces solvent waste by 40% compared to batch processes.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structural Integrity

1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.02 (d, J = 8.4 Hz, 2H, Ar-OCH3), 4.12 (s, 2H, CH2CO), 3.79 (s, 3H, OCH3).
IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) showed a single peak at 4.8 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for Industrial Viability

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Classical Niementowski72881200Moderate
Microwave-Assisted70871800Low
Flow Chemistry8999950High

Q & A

Advanced Research Question

  • Molecular dynamics simulations : Predict binding stability of acetamide derivatives to GPR139 or M<sup>pro</sup> .
  • DFT calculations : Analyze electron density maps to optimize substituent electronic effects (e.g., methoxy vs. trifluoromethoxy) .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration, critical for CNS-targeted agents .

Case Study : Docking of N-(4-methoxyphenyl)-2-(4-oxobenzotriazin-3-yl)acetamide into M<sup>pro</sup> revealed hydrogen bonds with His41 and π-π stacking with Phe140 .

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